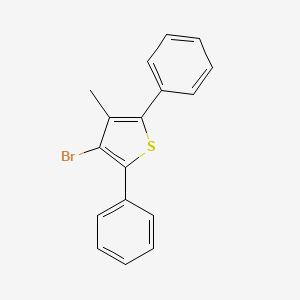
3-Bromo-4-methyl-2,5-diphenylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-2,5-diphenylthiophene is a thiophene derivative, a class of compounds known for their aromatic properties and significant roles in various chemical and industrial applications. Thiophenes are five-membered heterocyclic compounds containing sulfur, and their derivatives are widely studied for their electronic, optical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-2,5-diphenylthiophene typically involves the bromination of 4-methyl-2,5-diphenylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-2,5-diphenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 4-methyl-2,5-diphenylthiophene derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrogenated thiophene derivatives or dehalogenated products.
Scientific Research Applications
3-Bromo-4-methyl-2,5-diphenylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene-based compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-2,5-diphenylthiophene involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. In electronic applications, its conductive properties are attributed to the delocalization of electrons within the thiophene ring, facilitating charge transport .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,5-diphenylthiophene
- 4-Methyl-2,5-diphenylthiophene
- 2,5-Diphenylthiophene
Uniqueness
3-Bromo-4-methyl-2,5-diphenylthiophene is unique due to the presence of both bromine and methyl substituents on the thiophene ring, which can significantly influence its reactivity and properties. The bromine atom provides a site for further functionalization, while the methyl group can affect the compound’s electronic and steric characteristics .
Properties
Molecular Formula |
C17H13BrS |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
3-bromo-4-methyl-2,5-diphenylthiophene |
InChI |
InChI=1S/C17H13BrS/c1-12-15(18)17(14-10-6-3-7-11-14)19-16(12)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
WJJHHXYNFWKEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


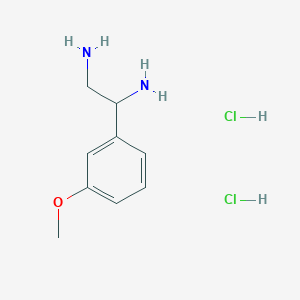
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B15235801.png)


![6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hcl](/img/structure/B15235810.png)


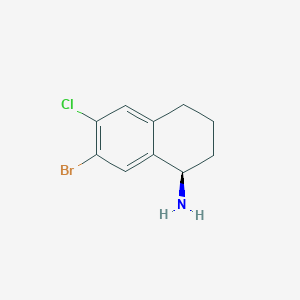
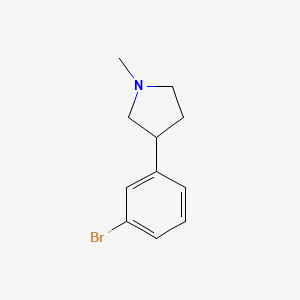
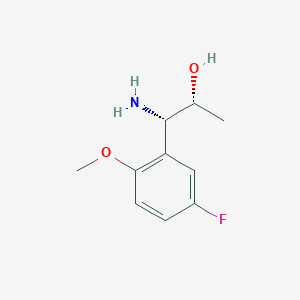
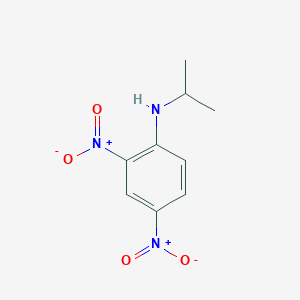
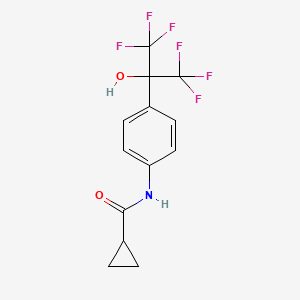
![Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B15235871.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B15235878.png)
